![molecular formula C7H8BNO3 B1398900 4-(Hydroxyimino)methylphenylboronic acid CAS No. 179942-51-9](/img/structure/B1398900.png)
4-(Hydroxyimino)methylphenylboronic acid
Overview
Description
4-(Hydroxyimino)methylphenylboronic acid is a chemical compound with the CAS Number: 179942-51-9 . It has a molecular weight of 164.96 . It is a solid at room temperature and is stored in a refrigerator .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[(E)-(hydroxyimino)methyl]phenylboronic acid . The InChI code provides a specific text string representing the compound’s structure .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids are known to be involved in various reactions, including Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is typically stored in a refrigerator to maintain its stability .Scientific Research Applications
Benzoxaboroles: Old Compounds with New Applications
Benzoxaboroles, derivatives of phenylboronic acids, have been studied for over 50 years, with a recent surge in interest due to their exceptional properties and wide applications. They serve as building blocks and protecting groups in organic synthesis. Certain benzoxaboroles display biological activity and are under clinical trials. They also bind hydroxyl compounds, making them useful as molecular receptors for sugars and glycoconjugates. This suggests that compounds like 4-(Hydroxyimino)methylphenylboronic acid could have similar applications in both synthetic chemistry and biological systems (Adamczyk-Woźniak et al., 2009).
Electrochemical Biosensors Based on Phenylboronic Acid and Derivatives
Phenylboronic acid (PBA) and its derivatives are known for their selective binding to 1,2- and 1,3-diols, forming boronate esters in neutral aqueous media. This property has been exploited in constructing electrochemical glucose sensors, with PBA-modified electrodes being studied for voltammetric and potentiometric sensing. Such sensors can detect glycoproteins and various compounds, including hydroxy acids and fluoride ions, suggesting potential research applications of this compound in sensor technology and analytical chemistry (Anzai, 2016).
Safety and Hazards
properties
IUPAC Name |
[4-[(E)-hydroxyiminomethyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO3/c10-8(11)7-3-1-6(2-4-7)5-9-12/h1-5,10-12H/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSGANPJSINVBL-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C=NO)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)/C=N/O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726917 | |
Record name | {4-[(E)-(Hydroxyimino)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
179942-51-9 | |
Record name | {4-[(E)-(Hydroxyimino)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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